Enhanced Lipophilicity vs. Core Analogs
The target compound exhibits substantially higher calculated lipophilicity (XLogP3 = 1.2) [1] compared to the unsubstituted parent 1H-pyrrole-2-carboxylic acid and its mono-substituted derivatives. This quantitative increase in logP is directly relevant for predicting membrane permeability and optimizing pharmacokinetic profiles in early-stage research.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1H-pyrrole-2-carboxylic acid: 0.63 [2]; 1-methyl-1H-pyrrole-2-carboxylic acid: 0.5 [3]; 1-ethyl-1H-pyrrole-2-carboxylic acid: 0.8 |
| Quantified Difference | 0.57 to 0.7 log units higher than parent acid; 0.4 to 0.7 log units higher than mono-substituted analogs |
| Conditions | Computed properties using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity directly governs passive membrane diffusion and non-specific binding, making the 1-ethyl-3-methyl derivative structurally pre-adapted for penetrating cellular barriers, a feature not available with less alkylated analogs.
- [1] PubChem. (2026). Compound Summary for CID 82416970, 1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Chembase.cn. (n.d.). 1H-pyrrole-2-carboxylic acid. Retrieved April 26, 2026. View Source
- [3] PubChem. (2026). Compound Summary for CID 81453, 1-Methyl-2-pyrrolecarboxylic acid. National Center for Biotechnology Information. View Source
